![molecular formula C11H9NO2 B2595677 3-Phenyl-1H-pyrrole-2-carboxylic acid CAS No. 802052-63-7](/img/structure/B2595677.png)
3-Phenyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Phenyl-1H-pyrrole-2-carboxylic acid is a pyrrolecarboxylic acid that is 1H-pyrrole substituted by a carboxy group at position 3 . It has a molecular weight of 187.2 .
Synthesis Analysis
The synthesis of pyrroles often involves the Paal-Knorr pyrrole condensation, which can be performed under mild reaction conditions . A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is also possible . In addition, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrrole-2-carboxylic acid can be represented by the InChI code: 1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H, (H,13,14) .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .Physical And Chemical Properties Analysis
3-Phenyl-1H-pyrrole-2-carboxylic acid is a powder with a melting point of 66-68 degrees Celsius . It has a molecular weight of 187.2 .Scientific Research Applications
- Atorvastatin , a widely prescribed cholesterol-lowering drug, contains a pyrrole-3-carboxylic acid substructure . Researchers explore similar derivatives for their potential as novel drugs.
- The pyrrole carboxamide motif appears in other blockbuster drugs, including lisinopril (an angiotensin-converting enzyme inhibitor) and valsartan (an angiotensin-II receptor blocker) .
- Researchers have synthesized 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide via cyclization of a glycine-derived enamino amide .
- 5-phenyl-1H-pyrrole-2-carbonyl azide has been studied using X-ray diffraction and quantum chemistry .
Drug Development and Medicinal Chemistry
Polymeric Materials and Sensors
Organic Synthesis and Cyclization Reactions
Supramolecular Chemistry and Crystal Structures
Antimicrobial and Antiviral Properties
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for 3-Phenyl-1H-pyrrole-2-carboxylic acid.
Mode of Action
Related compounds have been shown to interact with their targets, resulting in various biological activities
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Phenyl-1H-pyrrole-2-carboxylic acid could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of related compounds, such as pyrrolidine, have been compared with the parent aromatic pyrrole and cyclopentane , which could provide some insights into the potential pharmacokinetics of 3-Phenyl-1H-pyrrole-2-carboxylic acid.
Result of Action
Related compounds have been shown to exhibit various biological activities , suggesting that 3-Phenyl-1H-pyrrole-2-carboxylic acid could potentially have similar effects.
Action Environment
The spatial orientation of substituents in related compounds, such as pyrrolidine, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of 3-Phenyl-1H-pyrrole-2-carboxylic acid.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQOHQTACWXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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